molecular formula C14H14F2N4O3S B6037960 N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

Cat. No.: B6037960
M. Wt: 356.35 g/mol
InChI Key: WOQPBEPKAJMHFV-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a morpholine ring, and a thiadiazole moiety

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O3S/c15-9-1-2-11(10(16)7-9)17-12(21)8-23-14-13(18-24-19-14)20-3-5-22-6-4-20/h1-2,7H,3-6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQPBEPKAJMHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.

    Coupling with Difluorophenyl Group: The final step involves coupling the difluorophenyl group with the thiadiazole-morpholine intermediate, typically using coupling agents like EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up to form different products.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to ring-opened products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholine and thiadiazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-{[4-(4-piperidinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(2,4-Difluorophenyl)-2-{[4-(4-pyrrolidinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs with piperidine or pyrrolidine rings.

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